![molecular formula C13H16Cl2N2O B6284478 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride CAS No. 1049752-62-6](/img/no-structure.png)

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

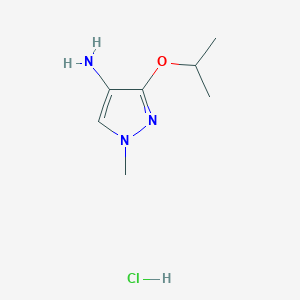

“4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery and organic synthesis.

Molecular Structure Analysis

The molecular formula of “4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is C13H14N2O . The InChI code is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 .Aplicaciones Científicas De Investigación

Chemistry and Properties of Pyridine Derivatives

- A comprehensive review of the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals the preparation procedures, properties, and complex compounds of these ligands. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Activities of Pyridine Derivatives

- Pyridine and its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives also possess a high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).

Synthesis and Drug Development Applications

- The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of pyranopyrimidine core as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthetic pathways employed for developing substituted derivatives are discussed, focusing on the application of hybrid catalysts (Parmar, Vala, & Patel, 2023).

Mecanismo De Acción

Target of Action

The primary target of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride acts as an inhibitor of collagen prolyl-4-hydroxylase . By binding to this enzyme, it prevents the normal enzymatic activity, thereby affecting the formation and stability of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the formation of stable collagen structures, which are essential for the structural integrity of various tissues in the body.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride leads to a decrease in the formation of stable collagen . This could potentially affect the structural integrity of tissues that rely on collagen for their structure and function.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride involves the reaction of 2-bromoethyl pyridine with aniline followed by the reaction of the resulting product with ethoxyamine. The final product is obtained by the reaction of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-bromoethyl pyridine", "aniline", "ethoxyamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-bromoethyl pyridine with aniline in the presence of a base such as potassium carbonate to form 2-(pyridin-2-yl)ethyl aniline.", "Step 2: Reaction of 2-(pyridin-2-yl)ethyl aniline with ethoxyamine in the presence of a catalyst such as palladium on carbon to form 4-[2-(pyridin-2-yl)ethoxy]aniline.", "Step 3: Reaction of 4-[2-(pyridin-2-yl)ethoxy]aniline with hydrochloric acid to form the dihydrochloride salt of the final product, 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride." ] } | |

Número CAS |

1049752-62-6 |

Nombre del producto |

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride |

Fórmula molecular |

C13H16Cl2N2O |

Peso molecular |

287.2 |

Pureza |

90 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.